molecular formula C18H13ClN2O2S B5159546 N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B5159546
M. Wt: 356.8 g/mol
InChI Key: LRKJRSDMVPNCSF-UHFFFAOYSA-N
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Description

N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CB-30865, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

Mechanism of Action

N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide can disrupt the signaling pathways that are involved in cell division, inflammation, and other cellular processes. This disruption can lead to the death of cancer cells or the suppression of inflammatory responses.
Biochemical and Physiological Effects:
N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. Inflammatory responses can also be suppressed by N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide, leading to a reduction in cytokine and chemokine production. N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide is its specificity for protein kinases, which can make it a useful tool for studying the role of these enzymes in cellular processes. However, its specificity can also be a limitation, as it may not be effective against all types of cancer or inflammatory diseases. Another limitation is that N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the research on N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential as a treatment for other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, more research is needed to understand the safety and efficacy of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans, which could lead to its development as a new therapeutic agent.

Synthesis Methods

The synthesis of N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chlorobenzoyl chloride with 4-aminophenyl thiophene-2-carboxylate, followed by the addition of sodium hydroxide and acetic acid. The resulting product is then purified through column chromatography to obtain pure N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide. This synthesis method has been optimized to ensure high purity and yield of the final product.

Scientific Research Applications

N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, including its role in cancer treatment. It has been found to inhibit several protein kinases, including the Aurora kinases, which are involved in cell division and are often overexpressed in cancer cells. N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit certain cytokines and chemokines.

properties

IUPAC Name

N-[4-[(3-chlorobenzoyl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c19-13-4-1-3-12(11-13)17(22)20-14-6-8-15(9-7-14)21-18(23)16-5-2-10-24-16/h1-11H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKJRSDMVPNCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

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